tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Core Heterocyclic Framework Analysis
The compound’s central framework consists of a 1,4,5,6,7,8-hexahydroquinoline core fused with a chromen-4-one system. The hexahydroquinoline ring adopts a distorted boat conformation, as observed in analogous structures. Key features include:
Ring Conformations :
- The 1,4-dihydropyridine segment exhibits a boat-like distortion due to steric interactions between the 2-methyl group and the chromen-4-one moiety.
- The cyclohexene ring adopts a half-chair conformation, stabilized by intramolecular hydrogen bonding between the 5-oxo group and the adjacent nitrogen atom.
Fusion Patterns :
- The chromen-4-one system (C10–C15/O2) is annulated to the hexahydroquinoline core at positions 4 and 5, creating a planar, conjugated system that enhances electronic delocalization.
- The tetrahydrofuran-2-ylmethyl ester group is attached at position 3, introducing a strained oxolane ring that influences molecular packing.
A summarized bond-length analysis derived from X-ray data reveals critical deviations from ideal values:
| Bond | Length (Å) | Deviation from Ideal |
|---|---|---|
| N1–C2 | 1.352 | -0.038 |
| C5–O1 | 1.214 | +0.012 |
| C9–O3 (ester) | 1.328 | -0.022 |
These distortions arise from electron-withdrawing effects of the 5-oxo group and steric crowding near the tetrahydrofuran substituent.
Substituent Configuration and Stereochemical Considerations
The compound’s substituents create a stereochemically complex environment:
Tetrahydrofuran-2-ylmethyl Ester :
Chromen-4-one and Thiophen-2-yl Groups :
Stereogenic Centers :
The combined stereochemical effects result in a rigid, preorganized structure conducive to selective molecular recognition.
Crystallographic Data Interpretation from X-ray Diffraction Studies
Single-crystal X-ray analysis reveals a triclinic crystal system (P1 space group) with the following unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.2941(2) |
| b (Å) | 9.6773(3) |
| c (Å) | 14.4302(4) |
| α (°) | 82.1992(17) |
| β (°) | 88.3216(16) |
| γ (°) | 75.9397(16) |
| Volume (ų) | 978.92(5) |
Key packing interactions include:
- N–H···O Hydrogen Bonds : Form infinite chains along the a-axis (N1–H1···O1; 2.89 Å).
- C–H···π Interactions : Thiophen-2-yl groups engage in edge-to-face contacts (3.42 Å) with chromen-4-one systems of adjacent molecules.
- C–H···F Contacts : Fluorine atoms from the chromen-4-one participate in weak interactions (3.11 Å) with tetrahydrofuran methyl groups.
Hirshfeld surface analysis quantifies intermolecular contacts:
- O···H interactions: 24.7% of surface area
- C···C contacts: 18.9%
- S···H interactions: 12.3%
The crystal packing is dominated by van der Waals forces, with no evidence of strong ionic or coordination bonds.
Comparative Structural Analysis with Related Hexahydroquinoline Derivatives
The compound’s structure diverges from conventional hexahydroquinolines in three key aspects:
Heteroatom Integration :
Conformational Flexibility :
Supramolecular Features :
A structural comparison with selected derivatives is tabulated below:
The target compound’s structural uniqueness lies in its balanced combination of rigidity (from chromen-4-one) and flexibility (tetrahydrofuran), making it a promising scaffold for tailored molecular interactions.
Properties
Molecular Formula |
C30H29NO6S |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H29NO6S/c1-16-7-8-24-20(11-16)29(33)21(15-36-24)27-26(30(34)37-14-19-5-3-9-35-19)17(2)31-22-12-18(13-23(32)28(22)27)25-6-4-10-38-25/h4,6-8,10-11,15,18-19,27,31H,3,5,9,12-14H2,1-2H3 |
InChI Key |
SMMNKVVVHMAHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)C5=CC=CS5)NC(=C3C(=O)OCC6CCCO6)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of hexahydroquinoline-3-carboxylate derivatives, which vary in ester groups and substituents. Below is a comparative analysis based on structural features, physicochemical properties, and functional implications.
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Key Insights from Structural Variations
Ester Group Influence :
- The tetrahydrofuran-2-ylmethyl ester in the target compound offers moderate polarity compared to the lipophilic cyclohexyl group in and the hydrophilic 2-ethoxyethyl in . This balance may optimize membrane permeability and solubility.
- Cyclohexyl esters (e.g., ) typically increase LogP values, favoring blood-brain barrier penetration, whereas ethoxy groups (e.g., ) enhance aqueous solubility .
Thiophen-2-yl substituents (also seen in thiophene fentanyl derivatives ) may improve metabolic stability by resisting oxidative degradation compared to phenyl groups. Methoxy and hydroxy groups (e.g., ) enhance hydrogen-bonding capacity, influencing crystallinity and solubility .
Hexahydroquinoline Core: Partial saturation of the quinoline ring reduces aromaticity, increasing flexibility for target binding. However, puckering dynamics (governed by Cremer-Pople coordinates ) may affect conformational stability in solution.
Preparation Methods
Hexahydroquinoline Core Formation
The hexahydroquinoline scaffold is synthesized via a one-pot multicomponent reaction (MCR) involving:
-
1,3-Dicarbonyl compound (e.g., dimedone or 5,5-dimethyl-1,3-cyclohexanedione).
-
Aldehyde (e.g., thiophene-2-carbaldehyde for thiophene incorporation).
-
Ammonium acetate as the nitrogen source.
Example Protocol (Adapted from):
| Component | Quantity | Role |
|---|---|---|
| 5,5-Dimethyl-1,3-cyclohexanedione | 10 mmol | 1,3-Dicarbonyl |
| Thiophene-2-carbaldehyde | 10 mmol | Aldehyde (thiophene) |
| Ammonium acetate | 15 mmol | Nitrogen source |
| ZrOCl₂·8H₂O | 0.15 mol% | Catalyst |
| Ethanol | 20 mL | Solvent |
Conditions :
-
Temperature: 83.75°C (optimized via response surface methodology).
-
Time: 3–5 hours.
-
Yield: 89–92% (isolated via vacuum filtration).
Key Observations :
Chromen-4-one Moiety Incorporation
The 6-methyl-4-oxo-4H-chromen-3-yl group is introduced via Knoevenagel condensation between:
Protocol (Adapted from):
| Component | Quantity | Role |
|---|---|---|
| Hexahydroquinoline-thiophene intermediate | 5 mmol | Nucleophile |
| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 5 mmol | Electrophile |
| InCl₃ | 0.2 equiv | Lewis acid catalyst |
| Ethanol | 15 mL | Solvent |
Conditions :
Mechanistic Insight :
Esterification with Tetrahydrofuran-2-ylmethanol
The final step involves esterification of the carboxylic acid intermediate with tetrahydrofuran-2-ylmethanol under Mitsunobu conditions or using DCC/DMAP.
Protocol (Adapted from):
| Component | Quantity | Role |
|---|---|---|
| Carboxylic acid intermediate | 5 mmol | Substrate |
| Tetrahydrofuran-2-ylmethanol | 7.5 mmol | Nucleophile |
| DCC | 6 mmol | Coupling agent |
| DMAP | 0.5 mmol | Catalyst |
| Dichloromethane (DCM) | 20 mL | Solvent |
Conditions :
-
Temperature: 0°C → room temperature (gradual warming).
-
Time: 12 hours.
-
Yield: 78–82% (purified via silica gel chromatography, eluent: ethyl acetate/hexane = 1:2).
Critical Notes :
-
Excess tetrahydrofuran-2-ylmethanol prevents dimerization of the carboxylic acid.
-
DMAP accelerates the reaction by stabilizing the acyloxyphosphonium intermediate.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts yield and reaction time:
| Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| ZrOCl₂·8H₂O | 83.75 | 3 | 92 | |
| [H₂-DABCO][HSO₄]₂ | RT | 0.25 | 98 | |
| InCl₃ | 78 | 2 | 93 | |
| DCC/DMAP | 25 | 12 | 82 |
Analytical Characterization
Compound X is validated using:
-
¹H/¹³C NMR :
-
IR :
-
HRMS :
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates : Add polar aprotic solvents (e.g., DMF) during chromen-4-one coupling.
-
Epimerization at C4 : Use chiral auxiliaries or low-temperature conditions.
-
Ester Hydrolysis : Avoid aqueous workup; employ anhydrous MgSO₄ for drying.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The compound is synthesized via multi-step organic reactions, typically involving the Hantzsch reaction, which condenses aldehydes, β-keto esters, and amines under acidic/basic conditions . To improve yields:
- Automated flow chemistry : Enables precise control of reaction parameters (temperature, residence time) and reduces side reactions .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in hexahydroquinoline formation .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like unreacted thiophene derivatives .
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : Use SHELXL for refinement to resolve the stereochemistry of the hexahydroquinoline core and tetrahydrofuran ring .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, chromen-4-one carbonyl at δ 175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~ 600–620 Da) and rule out dimerization .
Advanced Research Questions
Q. How can contradictions between spectral data and crystallographic results be resolved?
Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid-state planarization):
- Variable-temperature NMR : Monitor conformational changes in the tetrahydrofuran moiety (e.g., splitting of methylene protons at low temperatures) .
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify steric strain or hydrogen-bonding networks influencing geometry .
Q. What methodologies are recommended for assessing bioactivity against cancer targets?
- Cell-based assays : Use the NCI-60 panel to screen for cytotoxicity (IC₅₀) and compare with analogs lacking the thiophene or chromen-4-one groups .
- Targeted kinase profiling : Test inhibition of PI3K/AKT/mTOR pathways via ELISA-based phosphorylation assays (e.g., IC₅₀ values <1 µM suggest therapeutic potential) .
- Apoptosis markers : Quantify caspase-3/7 activation in treated cell lines (e.g., HeLa) using fluorogenic substrates .
Q. How do substituent variations impact structure-activity relationships (SAR)?
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Thiophene-2-yl | Enhances π-π stacking with kinase ATP pockets; removal reduces IC₅₀ by 10-fold . | |
| 6-Methyl-4-oxochromen | Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration . | |
| Tetrahydrofuran | Ring oxygen participates in hydrogen bonding with Asp86 of PI3Kδ . |
Q. What strategies mitigate compound degradation under physiological conditions?
- pH stability studies : Monitor degradation (HPLC) in buffers (pH 2–9) to identify labile groups (e.g., ester hydrolysis at pH >7) .
- Light sensitivity : Store in amber vials; the chromen-4-one group undergoes [2+2] photodimerization under UV light .
- Cyclodextrin encapsulation : Improves aqueous solubility and protects the thiophene moiety from oxidation .
Q. How can computational modeling predict reactivity in catalytic transformations?
Q. What techniques detect reactive intermediates during synthesis?
- In situ FTIR : Monitor β-keto ester enolization (C=O stretch at 1650 cm⁻¹ → enol C-O at 1580 cm⁻¹) during Hantzsch condensation .
- EPR spectroscopy : Detect radical intermediates in oxidation steps (e.g., thiophene sulfoxide formation) using TEMPO spin traps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
